N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-14-6-8-15(9-7-14)24(27)25-21-17-4-2-3-5-18(17)30-23(21)22(26)16-10-11-19-20(12-16)29-13-28-19/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCBVBJWVOZXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a benzo[d][1,3]dioxole moiety and a benzofuran unit. The compound's molecular formula is C₁₈H₁₅N₁O₄, indicating a combination of carbon, hydrogen, nitrogen, and oxygen atoms. This article reviews the biological activities associated with this compound, synthesizing findings from various research studies.
Structural Characteristics
The structural complexity of this compound contributes to its potential pharmacological properties. The compound features:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Benzofuran unit : Associated with neuroprotective effects.
- Amide group : Often linked to enhanced biological activity through molecular interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .
| Compound Name | Mechanism of Action | Target |
|---|---|---|
| This compound | Induces apoptosis | Cancer cells |
| Similar derivatives | Inhibits cell proliferation | Various cancer types |
Antimicrobial Properties
The structural components of the compound suggest potential antimicrobial activity. Compounds containing the benzo[d][1,3]dioxole and benzofuran structures have demonstrated effectiveness against various bacterial and fungal strains .
Neuroprotective Effects
The benzofuran core is noted for its neuroprotective effects. Research into similar compounds indicates their potential in protecting neuronal cells from oxidative stress and apoptosis .
The mechanism of action for this compound involves interactions with specific molecular targets. For instance:
- Apoptosis Induction : The compound may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Potential inhibition of cyclooxygenases (COX), which are linked to inflammation and cancer progression.
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines.
-
Neuroprotective Study :
- Objective : To assess protection against oxidative stress in neuronal cultures.
- Findings : Significant reduction in reactive oxygen species (ROS) levels was observed.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzodioxole Moiety : Cyclization of catechol with formaldehyde.
- Synthesis of Benzofuran : Cyclization of 2-hydroxybenzaldehyde.
- Coupling Reaction : Utilizing palladium-catalyzed cross-coupling reactions to form the final product.
These synthetic routes allow for modifications that could enhance biological activity or yield new analogs with improved efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Comparative Insights
Structural Diversity and Bioactivity :
- The target compound ’s benzofuran core distinguishes it from benzothiazole () and benzimidazole () derivatives. Benzofurans are associated with anti-inflammatory and antitumor activities, whereas benzothiazoles are explored for their photophysical properties and enzyme inhibition .
- The benzo[d][1,3]dioxole group in the target compound and compound 37 () enhances metabolic stability, a critical factor in drug design .
Synthetic Challenges :
- The target compound’s synthesis likely requires advanced coupling strategies, similar to compound 37 (11% yield, ), which employed cyclopropanecarboxylic acid and a thiazole precursor. In contrast, benzothiazole derivatives () achieved higher yields (43.5–58.1 mg) via Rh-catalyzed C–H amidation .
Physicochemical Properties :
- Melting points for benzothiazole analogs () range widely (106–181°C), reflecting substituent-dependent crystallinity. The target compound’s melting point is uncharacterized but may align with benzofuran derivatives (typically 150–250°C).
The 4-methylbenzamide group in the target compound may enhance lipophilicity compared to unsubstituted benzamides (e.g., ’s 3l-3p), influencing membrane permeability .
Q & A
Q. What are the recommended methods for optimizing the synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide?
- Methodological Answer : Synthesis optimization typically involves stepwise coupling and purification. For example, highlights a similar benzamide derivative synthesized via Rh-catalyzed C-H amidation, achieving yields of 43.5–58.1 mg with controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:
- Coupling : Use benzo[d][1,3]dioxole-5-carbonyl chloride with benzofuran-3-amine intermediates under reflux in dichloromethane.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR and HRMS for unambiguous confirmation:
- NMR : Look for characteristic peaks:
- Benzofuran protons at δ 7.2–7.8 ppm (aromatic signals).
- Benzo[d][1,3]dioxole methylene at δ 5.9–6.1 ppm (singlet).
- HRMS : Validate molecular weight (e.g., calculated vs. experimental m/z within ±0.005 Da) .
For crystalline derivatives, X-ray diffraction provides additional confirmation of stereochemistry .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : Prioritize DMSO for initial solubility due to its polar aprotic nature. For stability:
- Test in buffered solutions (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Avoid aqueous acidic conditions if the benzofuran moiety is prone to hydrolysis. notes that fluorinated benzamides exhibit improved stability in ethanol/water (1:1) mixtures.
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer : suggests related benzofuranone derivatives act as histone deacetylase (HDAC) inhibitors . To study this compound:
- Perform enzyme inhibition assays (e.g., HDAC1/6 isoforms) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
- Calculate IC50 values via dose-response curves (0.1–100 µM range) and validate with Western blotting for acetylated histone H3 .
- Use docking simulations (AutoDock Vina) to model interactions between the benzo[d][1,3]dioxole group and HDAC catalytic pockets .
Q. How can computational modeling predict metabolic pathways or toxicity profiles for this compound?
- Methodological Answer : Leverage in silico tools :
- ADMET Prediction : Use SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and bioavailability.
- Metabolic Sites : Identify likely oxidation sites (e.g., benzofuran methyl groups) using MetaPrint2D .
- Toxicity : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment. Cross-validate with in vitro assays (e.g., Ames test) .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
- Methodological Answer : Contradictions often arise from variable reaction conditions or assay protocols. Mitigate by:
- Synthesis : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare yields across three independent trials .
- Biological Assays : Use internal controls (e.g., known HDAC inhibitors like SAHA) and normalize data to cell viability (MTT assay) to distinguish assay-specific artifacts .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR | δ 7.2–7.8 ppm (benzofuran), δ 5.9–6.1 ppm (dioxole) | |
| HRMS (ESI) | m/z 404.1263 [M+H]+ (calc. 404.1260) | |
| X-ray Diffraction | Space group P2₁/c, R-factor < 0.05 |
Table 2 : Recommended Conditions for HDAC Inhibition Assays
| Parameter | Value | Reference |
|---|---|---|
| Substrate | Boc-Lys(Ac)-AMC (10 µM) | |
| Incubation Time | 60 min at 37°C | |
| IC50 Determination | Nonlinear regression (GraphPad Prism) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
